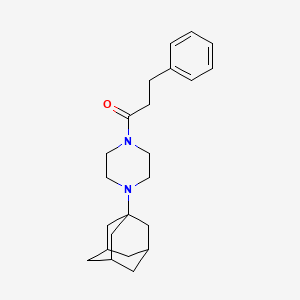
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine (AAPP) is a synthetic compound that belongs to the class of piperazine derivatives. It has attracted significant research attention due to its potential applications in the field of medicinal chemistry. AAPP has been studied for its various biological activities, including antipsychotic, analgesic, and anti-inflammatory effects.
作用机制
The exact mechanism of action of 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems, including dopamine, serotonin, and glutamate. 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. It has also been shown to act as a serotonin 5-HT1A receptor agonist, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may contribute to its antipsychotic effects. 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has also been shown to decrease the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has been shown to increase the release of endogenous opioids, which may contribute to its analgesic effects.
实验室实验的优点和局限性
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has also been shown to have a high affinity for various receptor systems, making it a useful tool for studying the pharmacology of these systems. However, 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine also has some limitations for lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has not been extensively studied in vivo, which may limit its potential applications.
未来方向
There are several potential future directions for research on 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine. One potential direction is to further study its antipsychotic effects and potential applications in the treatment of schizophrenia. Another potential direction is to study its potential applications in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine and its potential interactions with other drugs and receptor systems.
合成方法
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine can be synthesized using a multi-step process that involves the reaction of adamantane with 3-phenylpropanoic acid and piperazine. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
科学研究应用
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antipsychotic properties, making it a potential candidate for the treatment of schizophrenia. 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has also been studied for its analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c26-22(7-6-18-4-2-1-3-5-18)24-8-10-25(11-9-24)23-15-19-12-20(16-23)14-21(13-19)17-23/h1-5,19-21H,6-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNUMYXCRGKSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Adamantyl)piperazino]-3-phenyl-1-propanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)
![N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5499369.png)
![9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)
![3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5499398.png)
![4-benzyl-3-ethyl-1-[2-(2-hydroxyethoxy)ethyl]-1,4-diazepan-5-one](/img/structure/B5499409.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(2-furyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5499411.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5499423.png)
![4-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5499431.png)
![3-ethyl-5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499432.png)
![(1S,9R)-11-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5499442.png)